BoC-5-bromo-L-tryptophan

Übersicht

Beschreibung

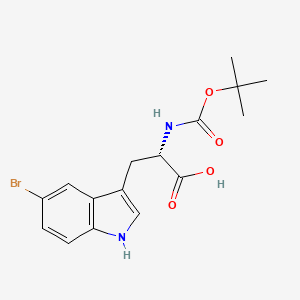

BoC-5-bromo-L-tryptophan is a chemical compound with the molecular formula C16H19BrN2O4 . It has a molecular weight of 383.24 g/mol .

Synthesis Analysis

The synthesis of L-Tryptophan can be improved by engineering the enzyme Tryptophan Synthase from Escherichia coli . The enzyme can synthesize L-tryptophan with indole and L-serine as substrates . The tryptophan synthase from Pyrococcus furiosus was modified via directed evolution, and the ability of the enzyme to synthesize 5-bromo-L-tryptophan was promoted by modification of the tryptophan synthase β subunit .Molecular Structure Analysis

The molecular structure of BoC-5-bromo-L-tryptophan includes a total of 43 bonds; 24 non-H bonds, 12 multiple bonds, 6 rotatable bonds, 2 double bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 carboxylic acid (aliphatic), and 1 Pyrrole .Physical And Chemical Properties Analysis

BoC-5-bromo-L-tryptophan has a molecular weight of 383.24 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 4 . It also has a Rotatable Bond Count of 6 . The Exact Mass and Monoisotopic Mass is 382.05282 g/mol . The Topological Polar Surface Area is 91.4 Ų . The Heavy Atom Count is 23 .Wissenschaftliche Forschungsanwendungen

1. Neuroscience and Neurochemistry

BoC-5-bromo-L-tryptophan and its analogs have been extensively used in studying brain serotonergic systems. α-Methyl-L-tryptophan (α-MTrp), a derivative of tryptophan, serves as a tracer for studying brain serotonin (5-HT) synthesis rates. The method relies on the unidirectional uptake of α-MTrp and its conversion to 5-HT, providing insights into the control of 5-HT synthesis and its alterations by drugs, as well as understanding disorders like neuropsychiatric conditions (Diksic & Young, 2001).

2. Tryptophan Metabolic Pathways

Research indicates that L-tryptophan (Trp), the precursor of the monoaminergic neurotransmitter serotonin (5-HT), can have effects on behavior and neuroendocrinology through its conversion to 5-HT and other metabolites. The availability of Trp affects 5-HT biosynthesis, particularly in specific brain neurons, and is influenced by factors like acute stress and dietary intake. These findings underscore the importance of Trp metabolic pathways in regulating aggressive behavior, post-stress hormone levels, and possibly other behavioral and physiological responses (Höglund et al., 2019).

3. Microbiota-derived Tryptophan Metabolites

Studies show that tryptophan metabolites produced by gut bacteria, such as indole-3-propionic acid, have beneficial effects on metabolism and inflammation. These metabolites are implicated in reducing intestinal inflammation and improving metabolic health, highlighting the role of tryptophan metabolism in the interaction between diet, gut microbiota, and host health (Galligan, 2018).

4. Tryptophan in Early Development

Research on tryptophan requirements in infants indicates that tryptophan, as a precursor to significant metabolic pathways, plays a crucial role in early development, including its association with sleeping patterns. Establishing the dietary requirements for tryptophan in term infants helps in understanding its role in early growth and development (Huang et al., 2014).

5. Tryptophan and Host-Microbiota Interaction

Tryptophan metabolism by both host cells and gut microbiota generates signaling molecules essential for various physiological functions. The interplay between dietary tryptophan, host metabolism, and microbiota-derived metabolites influences neurodegenerative diseases, immune responses, and intestinal health, making it a crucial area of study (Grifka-Walk et al., 2021).

6. Tryptophan and Mental Health

Tryptophan and its metabolites have been implicated in various aspects of mental health, including mood disorders and depression. The metabolism of tryptophan through pathways like the kynurenine pathway affects mental health by altering neurotransmitter levels, influencing stress responses, and possibly contributing to the onset of depression (Maes et al., 2011).

Safety And Hazards

Eigenschaften

IUPAC Name |

(2S)-3-(5-bromo-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19BrN2O4/c1-16(2,3)23-15(22)19-13(14(20)21)6-9-8-18-12-5-4-10(17)7-11(9)12/h4-5,7-8,13,18H,6H2,1-3H3,(H,19,22)(H,20,21)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYUYEAWOUQONRU-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=C1C=C(C=C2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

BoC-5-bromo-L-tryptophan | |

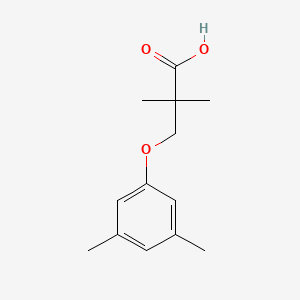

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

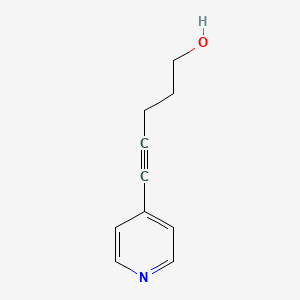

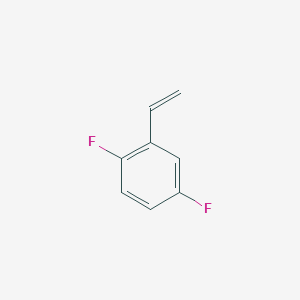

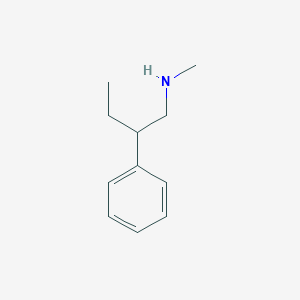

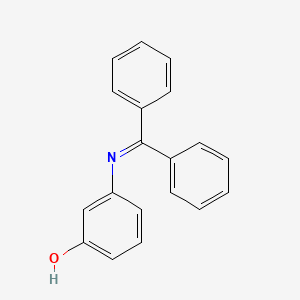

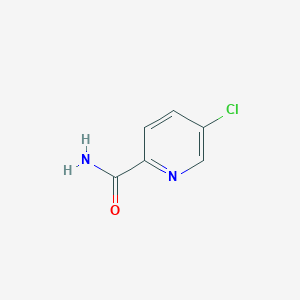

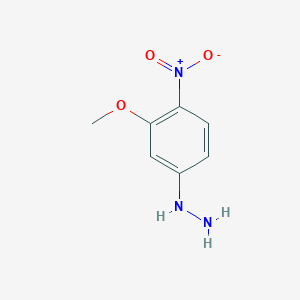

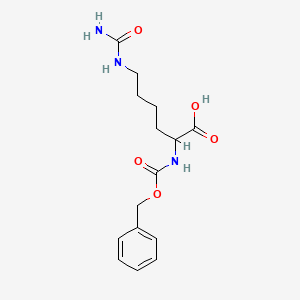

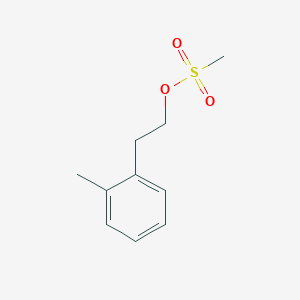

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{3H-imidazo[4,5-b]pyridin-2-ylmethyl}(methyl)amine](/img/structure/B1370299.png)